1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid chemical structure
1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid chemical structure
An In-depth Technical Guide: 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive technical overview of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid, detailing its structure, synthesis, characterization, and strategic applications in medicinal chemistry. It is designed to serve as a foundational resource for scientists leveraging this versatile building block in drug discovery programs.
Executive Summary
1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid is a strategically designed heterocyclic compound that serves as a high-value building block in modern drug discovery. It integrates three key chemical motifs: a conformationally defined piperidine scaffold, a bio-isosterically important sulfonamide linker, and a synthetically versatile bromophenyl group. This unique combination offers medicinal chemists a powerful tool for constructing complex molecular architectures with tunable physicochemical properties and diverse biological interaction capabilities. This guide elucidates the molecule's core attributes, provides validated protocols for its synthesis and characterization, and explores its potential in the development of novel therapeutics.
The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring, a six-membered heterocyclic amine, is a privileged scaffold in pharmaceutical science, appearing frequently in biologically active molecules and approved drugs.[1] Its significance stems from several key properties:
-
Structural Rigidity: Unlike its acyclic counterparts, the piperidine ring has a defined chair-like conformation, which reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.
-
Three-Dimensional Diversity: The non-planar structure allows for the precise spatial orientation of substituents, enabling chemists to explore three-dimensional pharmacophore space effectively.
-
Improved Physicochemical Properties: As a saturated heterocycle, the piperidine moiety can increase the solubility and reduce the lipophilicity of a parent compound compared to an analogous aromatic ring, enhancing its drug-like properties.
-
Metabolic Stability: The piperidine core is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.
The incorporation of a sulfonamide group, as seen in the title compound, further enhances its utility. The sulfonamide is a key functional group in numerous blockbuster drugs, acting as a stable, non-hydrolyzable mimic of an amide and a potent hydrogen bond donor and acceptor.
Molecular Profile of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic Acid
The title compound, with CAS Number 474625-93-9, is a crystalline solid at room temperature.[2] Its structure is defined by a piperidine ring N-substituted with a 4-bromophenylsulfonyl group and C-2 substituted with a carboxylic acid.
Physicochemical Properties
A summary of the key properties of the molecule is presented below.
| Property | Value | Source |
| CAS Number | 474625-93-9 | [2] |
| Molecular Formula | C₁₂H₁₄BrNO₄S | [3] |
| Molecular Weight | 348.21 g/mol | [2][3] |
| IUPAC Name | 1-[(4-bromophenyl)sulfonyl]piperidine-2-carboxylic acid | |
| Classification | Organic Building Block, Sulfonamide, Carboxylic Acid | [2][4] |
Chemical Structure
The chemical structure combines the key functional groups onto the central piperidine scaffold.
Caption: Chemical structure of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid.
Synthesis and Purification
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be devised based on well-established principles of sulfonamide formation. The most direct approach involves the reaction of piperidine-2-carboxylic acid with 4-bromobenzenesulfonyl chloride.
Proposed Synthetic Workflow
The synthesis is a one-step nucleophilic substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.
Caption: Proposed workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution should yield a product whose analytical data matches the expected characteristics outlined in Section 4.
Materials:
-
Piperidine-2-carboxylic acid (1.0 eq)
-
4-Bromobenzenesulfonyl chloride (1.05 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-2-carboxylic acid and sodium hydroxide in a 2:1 mixture of water and THF. The base serves two purposes: to deprotonate the carboxylic acid, enhancing its solubility in the aqueous phase, and to act as an acid scavenger for the HCl generated during the reaction.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. This is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.
-
Reagent Addition: Dissolve 4-bromobenzenesulfonyl chloride in a minimal amount of THF and add it dropwise to the cooled reaction mixture over 30 minutes using an addition funnel. A slow addition rate is essential to maintain temperature control.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, slowly add 2M HCl with stirring until the pH of the solution is approximately 2. This protonates the carboxylate, causing the less soluble carboxylic acid product to precipitate out of the solution.
-
Filtration: Collect the resulting white solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50 °C overnight.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.
Spectroscopic Characterization and Quality Control
To confirm the identity and purity of the synthesized 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid, a suite of analytical techniques should be employed. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets around δ 7.6-7.9 ppm (AA'BB' system). Piperidine Protons: A complex multiplet pattern between δ 1.5-4.5 ppm, including the α-proton adjacent to the carboxyl group. Carboxylic Acid Proton: A broad singlet > δ 10 ppm.[5] |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 170-175 ppm. Aromatic Carbons: Four signals in the aromatic region (δ 120-145 ppm). Piperidine Carbons: Five distinct signals in the aliphatic region (δ 20-60 ppm).[5] |
| FTIR | O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1740 cm⁻¹.[5] S=O Stretch (Sulfonamide): Two characteristic strong peaks around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 346.99 (corresponding to C₁₂H₁₃BrNO₄S⁻). |
Applications in Drug Discovery and Development
The true value of 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid lies in its utility as a versatile scaffold for library synthesis and lead optimization.
A Trifunctional Building Block
The molecule offers three distinct points for chemical modification, allowing for the systematic exploration of chemical space.
-
The Carboxylic Acid: This group can be readily converted into amides, esters, or other functional groups. Amide coupling with a diverse library of amines is a cornerstone of medicinal chemistry for building structure-activity relationships (SAR).
-
The Bromophenyl Group: The bromine atom is a powerful synthetic handle. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. This allows for rapid modification of a distal part of the molecule to fine-tune properties like potency, selectivity, and pharmacokinetics.
-
The Piperidine Ring: While the ring itself is typically a stable core, further functionalization is possible in more advanced synthetic schemes if desired.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 474625-93-9|1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. 1-[(4-bromophenyl)sulfonyl]piperidine-2-carboxylic acid [cymitquimica.com]
- 5. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
